![molecular formula C20H21N3O2S2 B2953468 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 421577-97-1](/img/structure/B2953468.png)

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

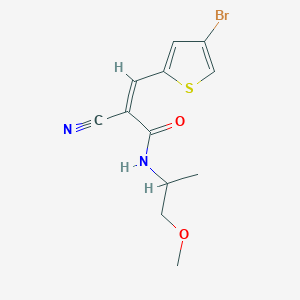

The compound “2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

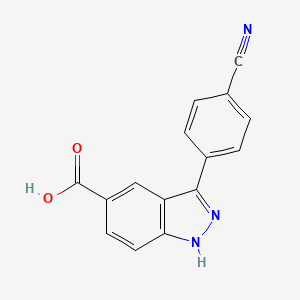

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The thieno[2,3-d]pyrimidin-2-yl group indicates a fused ring system containing sulfur and nitrogen atoms . Unfortunately, the exact molecular structure is not available in the searched resources.Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the searched resources . Given its structure, it could potentially undergo a variety of reactions, depending on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the searched resources . Such properties would depend on factors like its exact molecular structure and the nature of its functional groups.Applications De Recherche Scientifique

Antimicrobial Applications

Compounds structurally related to "2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrimidinones and oxazinones fused with thiophene rings have been investigated for their potential as antimicrobial agents. These compounds have exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor and Antifolate Applications

Another area of research involves the synthesis of classical and nonclassical derivatives as potential thymidylate synthase inhibitors, showcasing potential antitumor properties. The structural framework of these compounds suggests their utility in inhibiting enzymes like thymidylate synthase, which are crucial for DNA synthesis in cancer cells, thereby exhibiting antitumor effects (Gangjee et al., 2004).

Dual Inhibitory Applications

Certain derivatives have been designed and synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents. These compounds have shown significant inhibitory activities against both enzymes, essential for nucleotide synthesis in rapidly dividing cells, such as cancer cells. The dual inhibitory mechanism enhances their therapeutic potential in cancer treatment (Gangjee et al., 2009).

Anti-HIV Applications

The research extends to the synthesis of novel heterocyclic compounds with potential anti-HIV-1 activity. These derivatives have shown activity against HIV-1, contributing to the development of new therapeutic agents for managing HIV/AIDS (Danel et al., 1998).

Anticonvulsant Applications

Furthermore, specific acetamide derivatives of thiopyrimidine have been synthesized and evaluated for their anticonvulsant properties. These studies have focused on understanding the molecular interactions with biological targets associated with convulsive disorders, aiming to develop new anticonvulsant drugs (Severina et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-4-9-23-19(25)16-11-15(5-2)27-18(16)22-20(23)26-12-17(24)21-14-8-6-7-13(3)10-14/h4,6-8,10-11H,1,5,9,12H2,2-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKORVXWWMWCDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)

![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)

![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)

![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)

![5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2953406.png)

![4-Fluoro-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2953409.png)